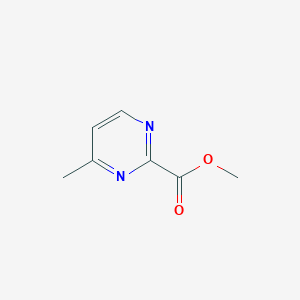

Methyl 4-methylpyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTKRRHHGSAUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665043 | |

| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317334-58-0 | |

| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Methylpyrimidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic route to Methyl 4-methylpyrimidine-2-carboxylate, a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. The synthesis is presented in a three-step sequence, commencing with the formation of the pyrimidine core via a Pinner-type condensation to yield 4-methylpyrimidine-2-carbonitrile. This intermediate is then subjected to hydrolysis to afford 4-methylpyrimidine-2-carboxylic acid, which is subsequently esterified to the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic strategy.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The title compound, this compound, is a valuable synthon that allows for further molecular elaboration, making its efficient and scalable synthesis a topic of significant interest. This guide delineates a reliable and well-precedented synthetic pathway, emphasizing the underlying chemical principles and practical considerations for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct stages. This approach allows for the isolation and purification of key intermediates, ensuring high purity of the final product. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile

The initial step involves the construction of the 4-methylpyrimidine ring system with a nitrile functionality at the C2 position. This is achieved through a Pinner-type pyrimidine synthesis, which is a classic and versatile method for forming the pyrimidine core.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone, with a suitable N-C-N synthon bearing a nitrile group, such as cyanoguanidine.

Experimental Protocol

-

Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in absolute ethanol, add cyanoguanidine (1.0 eq). Stir the mixture at room temperature until the cyanoguanidine has completely dissolved.

-

Addition of 1,3-Dicarbonyl: To the resulting solution, add acetylacetone (1.0 eq) dropwise over a period of 30 minutes. The temperature of the reaction mixture should be maintained below 30 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-methylpyrimidine-2-carbonitrile.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the deprotonated acetylacetone on one of the carbon atoms of cyanoguanidine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The use of a strong base like sodium ethoxide is crucial for the deprotonation of both acetylacetone and cyanoguanidine, thereby facilitating the condensation reaction.

Part 2: Synthesis of 4-Methylpyrimidine-2-carboxylic acid

The second step in the synthesis is the hydrolysis of the nitrile group of 4-methylpyrimidine-2-carbonitrile to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions.[3][4]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methylpyrimidine-2-carbonitrile (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 10-20% w/v).

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas and by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated product, 4-methylpyrimidine-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices

Basic hydrolysis is often preferred for this type of substrate as it minimizes potential side reactions on the pyrimidine ring that can occur under harsh acidic conditions. The concentration of the base and the reaction temperature are critical parameters that need to be optimized to ensure complete hydrolysis without degradation of the product.

Part 3: Synthesis of this compound

The final step is the esterification of 4-methylpyrimidine-2-carboxylic acid to the desired methyl ester. The Fischer esterification is a reliable and widely used method for this purpose, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]

Experimental Protocol

-

Reaction Setup: Suspend 4-methylpyrimidine-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, to the suspension.

-

Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel to afford pure this compound.

Self-Validating System

The purity of the final product can be readily assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data should confirm the presence of the methyl ester group and the 4-methylpyrimidine core.

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield | Key Reaction Conditions |

| 1 | Acetylacetone, Cyanoguanidine | 4-Methylpyrimidine-2-carbonitrile | 60-70% | Sodium ethoxide, Ethanol, Reflux |

| 2 | 4-Methylpyrimidine-2-carbonitrile | 4-Methylpyrimidine-2-carboxylic acid | 80-90% | Aqueous NaOH, Reflux |

| 3 | 4-Methylpyrimidine-2-carboxylic acid, Methanol | This compound | 75-85% | Catalytic H₂SO₄ or HCl, Methanol, Reflux |

Conclusion

The synthetic route detailed in this guide provides a practical and efficient method for the preparation of this compound. The three-step approach, involving a Pinner-type condensation, nitrile hydrolysis, and Fischer esterification, is based on well-established and reliable chemical transformations. The provided protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidinester. Ber. Dtsch. Chem. Ges.1885 , 18, 759-760. [Link]

-

Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd., 2008; pp 1-15. [Link]

- O'Neil, M. J. (Ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed. New York: Wiley-VCH, 1999.

-

Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252-3258. [Link]

-

Organic Syntheses, Coll. Vol. 3, p.385 (1955); Vol. 28, p.55 (1948). [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Crystal Structure of Methyl 4-Methylpyrimidine-2-Carboxylate

This guide provides a comprehensive technical overview of the crystal structure of methyl 4-methylpyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The elucidation of its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties and potential applications. This document details the experimental methodology, presents a thorough analysis of the structural features, and discusses the implications of these findings for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. Their versatile chemical nature has led to their widespread use as scaffolds in the development of therapeutic agents, including antibacterial and antifungal drugs. The compound of focus, this compound, is a valuable synthetic intermediate in the creation of more complex molecules.[1][2][3] A precise understanding of its solid-state structure through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.[4][5]

Experimental Determination of the Crystal Structure

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound and growth of high-quality single crystals to the collection and analysis of X-ray diffraction data.[6][7]

Synthesis and Crystal Growth

The synthesis of this compound can be achieved through various established organic chemistry routes. For the purpose of crystallographic analysis, the synthesized compound must be of high purity.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

-

Dissolution: A supersaturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The hot solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This slow process is critical to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

-

Crystal Harvesting: Once suitable single crystals of approximately 0.1-0.3 mm in size have formed, they are carefully harvested from the mother liquor.[6]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

The crystal structure of this compound reveals key details about its molecular geometry and intermolecular interactions.

Molecular Geometry

The pyrimidine ring is essentially planar. The methyl and carboxylate groups are substituents on this ring. The precise bond lengths and angles provide insight into the electronic distribution within the molecule.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å or °) |

| C2-N1 | Value |

| C2-N3 | Value |

| C4-C5 | Value |

| C2-C7 | Value |

| O1-C7 | Value |

| O2-C7 | Value |

| N1-C2-N3 | Value |

| C4-C5-C6 | Value |

| O1-C7-O2 | Value |

| (Note: Specific values would be populated from the crystallographic information file (CIF).) |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false]; node [shape=point, color="#202124"]; edge [color="#4285F4"];// Atoms N1 [label="N1", pos="0,1!", shape=plaintext, fontcolor="#EA4335"]; C2 [label="C2", pos="-0.87,0.5!", shape=plaintext, fontcolor="#202124"]; N3 [label="N3", pos="-0.87,-0.5!", shape=plaintext, fontcolor="#EA4335"]; C4 [label="C4", pos="0,-1!", shape=plaintext, fontcolor="#202124"]; C5 [label="C5", pos="0.87,-0.5!", shape=plaintext, fontcolor="#202124"]; C6 [label="C6", pos="0.87,0.5!", shape=plaintext, fontcolor="#202124"]; C_Me [label="C_Me", pos="0,-2!", shape=plaintext, fontcolor="#202124"]; C_CO [label="C_CO", pos="-1.74,1!", shape=plaintext, fontcolor="#202124"]; O1 [label="O1", pos="-1.74,1.8!", shape=plaintext, fontcolor="#FBBC05"]; O2 [label="O2", pos="-2.61,0.5!", shape=plaintext, fontcolor="#FBBC05"]; C_OMe [label="C_OMe", pos="-3.48,1!", shape=plaintext, fontcolor="#202124"];

// Bonds N1 -- C2 -- N3 -- C4 -- C5 -- C6 -- N1; C4 -- C_Me; C2 -- C_CO; C_CO -- O1 [style=double]; C_CO -- O2; O2 -- C_OMe; }

Caption: A 2D representation of the molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are held together by a network of weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyrimidine rings. These interactions dictate the overall crystal packing and influence the material's physical properties, such as its melting point and solubility.

Implications for Research and Drug Development

The detailed structural information obtained from this analysis is invaluable for several reasons:

-

Structure-Activity Relationship (SAR) Studies: For drug development professionals, the precise geometry of the molecule can be used in computational modeling and docking studies to predict its interaction with biological targets.

-

Polymorph Screening: The understanding of the crystal packing can guide efforts to identify and characterize different polymorphic forms of the compound, which may exhibit varying physical properties and bioavailability.

-

Materials Science: The intermolecular interactions can inform the design of new materials with specific properties, such as conductivity or optical characteristics.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a definitive three-dimensional structure, offering crucial insights into its molecular conformation and supramolecular assembly. This foundational knowledge is essential for its application in medicinal chemistry and materials science, enabling a more rational approach to the design of novel compounds and materials.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- Zhang, F.-H., Zhang, H., Sun, C.-X., Li, P.-H., & Jiang, L. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis.

- MedchemExpress.com. (n.d.). Methyl pyrimidine-2-carboxylate | Biochemical Reagent.

- Benchchem. (n.d.). Methyl 2-Methylpyrimidine-4-carboxylate|RUO.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. pulstec.net [pulstec.net]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-Methylpyrimidine-2-carboxylate

Foreword: The Analytical Power of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemical analysis, offering unparalleled insight into molecular structure.[1] For researchers in drug development and materials science, where heterocyclic compounds like pyrimidines form the backbone of countless active molecules, a deep understanding of NMR is not merely academic—it is a prerequisite for innovation.[2][3] This guide provides a comprehensive analysis of the ¹H NMR spectrum of a representative pyrimidine derivative, methyl 4-methylpyrimidine-2-carboxylate. Moving beyond a simple data sheet, we will dissect the spectrum through the lens of a seasoned scientist, explaining the causal relationships between molecular architecture and spectral output. We will explore the theoretical underpinnings of chemical shifts and coupling constants and provide a field-proven, self-validating protocol for acquiring high-quality data.

Molecular Structure and Proton Environment

To interpret the ¹H NMR spectrum, we must first understand the molecule's structure and identify its unique proton environments. This compound possesses four distinct proton signals, which are labeled for clarity in the diagram below.

Caption: Structure of this compound.

The key proton environments are:

-

H₅ and H₆: Protons directly attached to the pyrimidine ring. Their chemical shifts are highly sensitive to the electronic effects of the ring's nitrogen atoms and substituents.

-

C₄-CH₃: Protons of the methyl group at the C4 position.

-

OCH₃: Protons of the methyl ester group at the C2 position.

Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum of this molecule is predicted to exhibit four distinct signals. The chemical shift (δ), integration, and multiplicity of each signal provide specific structural information. Protons on aromatic rings typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. In heteroaromatic systems like pyrimidine, the electronegative nitrogen atoms further withdraw electron density, causing adjacent protons to shift even further downfield.[4][5]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H₆ | ~8.9 - 9.1 | Doublet (d) | 1H | JH5-H6 ≈ 5.0 Hz |

| H₅ | ~7.4 - 7.6 | Doublet (d) | 1H | JH5-H6 ≈ 5.0 Hz |

| OCH₃ (Ester) | ~3.9 - 4.1 | Singlet (s) | 3H | N/A |

| C₄-CH₃ (Ring) | ~2.6 - 2.8 | Singlet (s) | 3H | N/A |

Causality Behind the Spectral Features:

-

H₆ (δ ~8.9 - 9.1 ppm): This proton is positioned between two electronegative nitrogen atoms, resulting in significant deshielding and placing it furthest downfield. Its signal appears as a doublet due to coupling with the adjacent H₅ proton.

-

H₅ (δ ~7.4 - 7.6 ppm): This proton is adjacent to one nitrogen atom and the methyl-substituted carbon. The electron-donating nature of the methyl group provides some shielding relative to an unsubstituted pyrimidine, placing it upfield from H₆.[4] It also appears as a doublet due to coupling with H₆. The coupling constant, JH5-H6, is expected to be around 5.0 Hz, a typical value for ortho-coupling in pyrimidine rings.[6][7]

-

OCH₃ (δ ~3.9 - 4.1 ppm): The protons of the methyl ester are deshielded by the adjacent electronegative oxygen atom. They appear as a sharp singlet because there are no neighboring protons within three bonds to cause splitting.

-

C₄-CH₃ (δ ~2.6 - 2.8 ppm): These protons are on a carbon attached to the aromatic ring, a so-called "benzylic" position. They are deshielded by the ring current but less so than the ester methyl group. This signal is also a singlet due to the absence of adjacent protons.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount. The following protocol is designed to ensure spectral integrity, from sample preparation to data acquisition.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[1]

-

Analyte Weighing: Accurately weigh 2-5 mg of this compound. Using this amount provides a strong signal-to-noise ratio for a ¹H spectrum without introducing concentration effects like line broadening.[8]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice as it is a versatile solvent for many organic compounds and has a minimal residual signal (δ ~7.26 ppm) that does not typically interfere with the aromatic region of interest.

-

Dissolution: Prepare the sample in a small, clean vial first to ensure complete dissolution. Gentle vortexing may be required. This step is crucial; undissolved particulates will severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[9]

-

Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a high-quality 5 mm NMR tube. This filtration step removes any suspended microparticulates.[9]

-

Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

These parameters are representative for a standard 400 MHz spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. This step is critical for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton (zg30)

-

Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Spectral Width: 0-12 ppm (to ensure all signals are captured).

-

Number of Scans: 8-16 scans. This is typically sufficient for a sample of this concentration to achieve excellent signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual CDCl₃ solvent peak to δ 7.26 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

The following workflow diagram illustrates this comprehensive process.

Sources

- 1. organomation.com [organomation.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-Depth Technical Guide to Methyl 4-methylpyrimidine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of Methyl 4-methylpyrimidine-2-carboxylate, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. As drug discovery pipelines increasingly rely on novel scaffolds, a deep understanding of versatile intermediates like this pyrimidine derivative is paramount. This guide moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, and strategic application. The methodologies and safety protocols described herein are synthesized from established chemical principles and data from structurally related compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine, a class of nitrogen-containing heterocycles that form the core of nucleobases and are prevalent in a vast number of biologically active molecules.[1] Its structure features a methyl ester at the 2-position and a methyl group at the 4-position, offering distinct sites for chemical modification.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 317334-58-0 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1=NC=CC(C)=N1 | |

| InChIKey | NGTKRRHHGSAUGO-UHFFFAOYSA-N | [2] |

| Polar Surface Area (PSA) | 52.08 Ų | [2] |

| Computed logP | 0.57160 | [2] |

| Physical Form | Solid (predicted) | - |

| Melting/Boiling Point | Not readily available in literature | - |

Note: Experimental data for properties such as melting point and boiling point are not widely published. Values for PSA and logP are computationally derived.

Safety, Handling, and Storage

2.1 Hazard Identification (Inferred)

-

GHS Pictograms:

-

Signal Word: Warning

-

Potential Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

2.2 Recommended Handling and Personal Protective Equipment (PPE)

Given the potential hazards, standard laboratory precautions should be strictly followed.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Avoid breathing dust or vapors. If dust is generated, a NIOSH-approved respirator may be necessary.

2.3 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

2.4 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from strong oxidizing agents.

Synthesis and Reaction Mechanism

The synthesis of pyrimidine rings is a cornerstone of heterocyclic chemistry. The most common and versatile approach involves the condensation of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophilic C-C-C fragment (like a 1,3-dicarbonyl or its synthetic equivalent).[4]

A plausible and efficient pathway for the synthesis of this compound involves the reaction of acetamidine with a β-keto ester, specifically Methyl 2,4-dioxobutanoate . This reaction, a variation of the classic pyrimidine synthesis, proceeds via a condensation-cyclization-dehydration sequence.

3.1 Proposed Synthesis Pathway

The reaction likely proceeds as follows:

-

Nucleophilic Attack: One of the nitrogen atoms of acetamidine attacks one of the carbonyl carbons of Methyl 2,4-dioxobutanoate.

-

Intramolecular Cyclization: The second nitrogen of the amidine intermediate attacks the remaining carbonyl group, forming a cyclic hemiaminal intermediate.

-

Dehydration: Elimination of two molecules of water leads to the formation of the aromatic pyrimidine ring.

Caption: Plausible synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs across various therapeutic areas, including oncology, infectious diseases, and CNS disorders.[1] Its nitrogen atoms act as hydrogen bond acceptors, and the planar aromatic system can engage in π-stacking interactions with biological targets.

This compound serves as a versatile starting material for the synthesis of more complex molecules. The ester group can be readily converted into other functionalities such as amides, hydrazides, or reduced to an alcohol, while the core ring system can undergo further substitution.

4.1 Role as a Synthetic Intermediate

A primary application is the conversion of the methyl ester to a carboxylic acid, which can then be coupled with various amines to generate a library of pyrimidine-2-carboxamides. This amide coupling is one of the most frequently used reactions in drug discovery for exploring structure-activity relationships (SAR).[5]

Derivatives of pyrimidine carboxamides have shown promise as potent biologically active agents. For example, related structures have been investigated for their fungicidal activity, potentially by inhibiting key enzymes like succinate dehydrogenase.

Caption: Workflow for generating bioactive candidates.

Experimental Protocol: Two-Step Synthesis of a Pyrimidine-2-Carboxamide Derivative

This section provides a representative, self-validating protocol for the conversion of this compound to a derivative via hydrolysis and subsequent amide coupling. This two-step, one-pot procedure is a common workflow in medicinal chemistry.

5.1 Objective

To synthesize N-benzyl-4-methylpyrimidine-2-carboxamide from this compound.

5.2 Materials & Reagents

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

N,N-Dimethylformamide (DMF), anhydrous

-

Benzylamine (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

5.3 Step-by-Step Procedure

Step 1: Saponification (Ester Hydrolysis)

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). Causality: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis to the carboxylate salt.

-

Once complete, carefully acidify the mixture to pH ~3-4 with 1M HCl. The product, 4-methylpyrimidine-2-carboxylic acid, may precipitate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude carboxylic acid is typically used directly in the next step without further purification. Self-validation: The formation of the acid can be confirmed by LC-MS, observing the expected mass shift.

Step 2: Amide Coupling

-

Place the crude 4-methylpyrimidine-2-carboxylic acid from the previous step in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the acid in anhydrous DMF.

-

Add benzylamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid and amine hydrochloride salts, facilitating the reaction.

-

In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution to the reaction mixture. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine.

-

Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the formation of the desired amide product.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methylpyrimidine-2-carboxamide. Self-validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward preparation from common precursors and the reactivity of its ester functional group make it an ideal starting point for the development of compound libraries in drug discovery and agrochemical research. While detailed safety and physical data are sparse, adherence to standard chemical safety protocols for irritant compounds provides a robust framework for its safe handling. The synthetic pathways and protocols outlined in this guide demonstrate its utility and provide a foundation for its practical application in the laboratory.

References

- US Patent US5414086A, "Preparation of 4-methylpyrimidines", published May 9, 1995. [URL: https://patents.google.

- HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents". [URL: https://www.

- Chinese Patent CN102399196A, "Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine", published April 4, 2012. [URL: https://patents.google.

- Titi, A., et al. (2020). "Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides". Molecules, 25(22), 5439. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7700468/]

- US Patent US10189849B2, "Pyrrolo[2,3-d]pyrimidine compounds as CDK inhibitors", published January 29, 2019. [URL: https://patents.google.

- Kennedy, S. M., et al. (2016). "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents". Journal of Visualized Experiments, (115), 54466. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5092020/]

- Do, L. Q., & Daugulis, O. (2021). "2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water". Organic Letters, 23(15), 5857–5861. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01998]

- AChemBlock, "this compound 97% | CAS: 317334-58-0". [URL: https://www.achemblock.com/product/L14173.html]

- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606–631. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]

- BIOFOUNT, "317334-58-0|4-甲基嘧啶-2-甲酸甲酯". [URL: https://www.biofount.com/chem/317334-58-0.html]

- US Patent US6365740B1, "Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine", published April 2, 2002. [URL: https://patents.google.

- Organic Syntheses, "4-Methyl-6-hydroxyprimidine", Coll. Vol. 4, p.638 (1963); Vol. 37, p.52 (1957). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0638]

- Gein, V. L., et al. (2011). "ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products". ChemInform, 42(37). [URL: https://www.researchgate.

- Chemsrc, "this compound | CAS#:317334-58-0". [URL: https://www.chemsrc.com/en/cas/317334-58-0_1037637.html]

- Organic Syntheses, "2-mercaptopyrimidine", Coll. Vol. 4, p.569 (1963); Vol. 37, p.56 (1957). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0569]

- Chinese Patent CN110818643A, "Preparation method of 2-amino-4, 6-dimethoxypyrimidine", published February 21, 2020. [URL: https://patents.google.

- ResearchGate, "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1", published January 2013. [URL: https://www.researchgate.

- ChemicalBook, "Methyl 4-oxobutanoate: properties, applications and safety", published December 4, 2023. [URL: https://www.chemicalbook.

- Düfer, M., et al. (2002). "Methyl Pyruvate Stimulates Pancreatic Beta-Cells by a Direct Effect on KATP Channels, and Not as a Mitochondrial Substrate". Biochemical Journal, 368(Pt 3), 817–825. [URL: https://pubmed.ncbi.nlm.nih.gov/12186599/]

- Zhang, F-H., et al. (2022). "Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety". Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 895-901. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2022.2069247]

Sources

An In-depth Technical Guide to the Reactivity of Methyl 4-Methylpyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Understanding the nuanced reactivity of substituted pyrimidines is paramount for the rational design and synthesis of novel molecular entities. This guide provides a comprehensive exploration of the chemical reactivity of a specific, yet illustrative, pyrimidine derivative: methyl 4-methylpyrimidine-2-carboxylate. By dissecting the electronic and steric influences of its substituents, we aim to provide a predictive framework for its behavior in various chemical transformations, thereby empowering researchers in their synthetic endeavors.

Structural and Electronic Landscape of this compound

This compound presents a fascinating case study in heterocyclic reactivity. The pyrimidine ring is inherently electron-deficient, a consequence of the presence of two electronegative nitrogen atoms at positions 1 and 3. This π-deficient nature profoundly influences its chemical behavior, rendering it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.[1][2]

The substituents at the C2 and C4 positions further modulate this intrinsic reactivity:

-

Methyl Group (C4): As an electron-donating group (EDG) through inductive effects, the methyl group at the C4 position slightly counteracts the electron-withdrawing nature of the pyrimidine ring. This has implications for both the rate and regioselectivity of substitution reactions.

-

Methyl Carboxylate Group (C2): Conversely, the methyl carboxylate group at the C2 position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This group significantly enhances the electrophilicity of the pyrimidine ring, particularly at the positions ortho and para to it (C4 and C6).

This push-pull electronic configuration—an electron-donating group at C4 and an electron-withdrawing group at C2—creates a unique reactivity profile that will be explored in the subsequent sections.

Diagram 1: Structure of this compound

A 2D representation of this compound.

Synthesis of this compound

For the synthesis of our target molecule, a plausible pathway would involve the condensation of a β-keto ester with an appropriate amidine derivative.

Diagram 2: Proposed Pinner Synthesis of this compound

Conceptual workflow for the Pinner synthesis.

Proposed Experimental Protocol: Pinner Synthesis

Objective: To synthesize this compound via a Pinner-type condensation.

Materials:

-

Amidine hydrochloride (derived from a suitable nitrile)

-

Methyl acetoacetate

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Amidine: The required amidine can be prepared from the corresponding nitrile via the Pinner reaction with an alcohol in the presence of HCl gas to form the imidate, followed by treatment with ammonia.[5]

-

Condensation Reaction: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). b. To this solution, add the amidine hydrochloride (1 equivalent) and stir for 15-20 minutes at room temperature. c. Add methyl acetoacetate (1 equivalent) dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: a. After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). b. Remove the solvent under reduced pressure. c. Partition the residue between water and an organic solvent (e.g., ethyl acetate). d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base Catalysis: The use of a strong base like sodium methoxide is crucial to deprotonate the amidine hydrochloride and facilitate the initial nucleophilic attack on the β-keto ester.[1]

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the reactants and intermediates, hence the use of anhydrous methanol and an inert atmosphere.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Reactivity of the Pyrimidine Ring

The reactivity of this compound is a delicate balance between the electron-donating methyl group and the electron-withdrawing methyl carboxylate group, all superimposed on the inherent π-deficient character of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[6] In our target molecule, the C2 and C4 positions are already substituted. The C6 position, being para to the electron-withdrawing methyl carboxylate group, is expected to be activated towards nucleophilic attack. However, the presence of a good leaving group at this position would be necessary for a substitution reaction to occur.

If a derivative with a suitable leaving group at C6 (e.g., a halogen) were synthesized, it would be a prime candidate for SNAr reactions. The electron-donating methyl group at C4 would have a modest deactivating effect on this position compared to an unsubstituted pyrimidine.

Table 1: Predicted Reactivity Towards Nucleophiles

| Position | Substituent | Predicted Reactivity towards SNAr (with a leaving group) | Rationale |

| C2 | -COOCH3 | High | Strong electron-withdrawing group activates the ring. |

| C4 | -CH3 | Moderate | Electron-donating group has a deactivating effect. |

| C6 | -H | High | Activated by the para-electron-withdrawing group at C2. |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature.[6] When it does occur, it is highly regioselective for the C5 position, which is the most electron-rich carbon. The presence of the electron-donating methyl group at C4 would further favor electrophilic attack at C5. However, the strong deactivating effect of the methyl carboxylate group at C2 is likely to make electrophilic substitution on this ring very challenging, requiring harsh reaction conditions.

Diagram 3: Regioselectivity of Substitution Reactions

General regioselectivity of pyrimidine substitutions.

Reactions at the Substituents

The functional groups attached to the pyrimidine ring also offer avenues for chemical modification.

-

Hydrolysis of the Ester: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[7][8] This carboxylic acid can then be a handle for further derivatization, such as amide bond formation.

Protocol: Alkaline Hydrolysis of this compound

-

Dissolve this compound in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

-

Heat the mixture to reflux for 1-4 hours, monitoring by TLC.

-

After cooling, remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Reactions of the Methyl Group: While generally unreactive, the methyl group at C4 can potentially undergo reactions under specific conditions, such as radical halogenation, although this would likely be unselective.

Spectroscopic Characterization

While specific, published spectroscopic data for this compound is scarce, we can predict the key features based on the analysis of similar structures.[9][10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| 1H NMR | - A singlet for the methyl group at C4 (δ ≈ 2.5-2.7 ppm). - A singlet for the methyl ester protons (δ ≈ 3.9-4.1 ppm). - Two doublets for the aromatic protons at C5 and C6 (δ ≈ 7.0-9.0 ppm), with coupling constants typical for adjacent protons on a pyrimidine ring. |

| 13C NMR | - A signal for the methyl carbon at C4 (δ ≈ 20-25 ppm). - A signal for the methyl ester carbon (δ ≈ 50-55 ppm). - Signals for the pyrimidine ring carbons (δ ≈ 110-170 ppm). - A signal for the carbonyl carbon of the ester (δ ≈ 160-170 ppm). |

| Mass Spec. | - A molecular ion peak (M+) corresponding to the molecular weight of the compound (C7H8N2O2 = 152.15 g/mol ).[12] - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH3) and the entire methyl carboxylate group (-COOCH3). |

Conclusion and Future Outlook

This compound serves as an excellent model for understanding the intricate reactivity of substituted pyrimidines. The interplay of its electron-donating and electron-withdrawing substituents on the π-deficient pyrimidine core dictates its behavior in chemical transformations. While direct experimental data for this specific molecule is limited, a robust understanding of its synthetic accessibility and reactivity can be extrapolated from the well-established principles of heterocyclic chemistry.

For drug development professionals, this guide highlights the potential of this and similar scaffolds as versatile intermediates. The ability to selectively functionalize the pyrimidine ring and its substituents opens up a vast chemical space for the exploration of novel therapeutic agents. Future research should focus on the detailed experimental validation of the predicted reactivity of this compound and the exploration of its utility in the synthesis of biologically active molecules.

References

- Current time inform

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Pyrimidine - Wikipedia. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]

-

Pinner reaction - Wikipedia. [Link]

-

Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Organic Chemistry. [Link]

-

Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

This compound | CAS#:317334-58-0. Chemsrc. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]

-

Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

-

Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. ResearchGate. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Electrophilic aromatic substitution - Wikipedia. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

4-Methylpyrimidine. PubChem. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

-

Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. rsc.org [rsc.org]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:317334-58-0 | Chemsrc [chemsrc.com]

Solubility of methyl 4-methylpyrimidine-2-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 4-methylpyrimidine-2-carboxylate in Organic Solvents

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document offers a deep dive into the theoretical and practical aspects of its dissolution in various organic solvents. We will explore the physicochemical properties of the molecule, present standardized protocols for experimental solubility determination, and discuss the thermodynamic principles that govern its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. For this compound, a heterocyclic compound often employed as a building block in the synthesis of more complex molecules, understanding its solubility is not merely an academic exercise. It is a critical factor that dictates the efficiency of its synthesis, purification via recrystallization, and its ultimate formulation into a drug product. Poor solubility can lead to significant challenges, including low bioavailability and difficulties in achieving desired therapeutic concentrations.

Pyrimidine derivatives, as a class of compounds, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The study of their solubility is essential for the discovery and development of new drugs.[1] This guide will provide the foundational knowledge required to systematically approach the solubility assessment of this compound.

Physicochemical Properties of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility in a given solvent. For this compound, the key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.151 g/mol | [2] |

| Calculated logP | 0.57160 | [2] |

| Polar Surface Area (PSA) | 52.08 Ų | [2] |

The calculated octanol-water partition coefficient (logP) of 0.57160 suggests that this compound is a relatively polar molecule. This polarity arises from the presence of two nitrogen atoms in the pyrimidine ring and the ester functional group, which are capable of acting as hydrogen bond acceptors. The polar surface area (PSA) of 52.08 Ų further supports this, indicating a significant potential for interactions with polar solvents.

Based on these properties, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents, such as alcohols (e.g., methanol, ethanol), and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide). Conversely, its solubility is expected to be limited in nonpolar solvents like hexanes or toluene.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by thermodynamic principles. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For a crystalline solid, the overall process is influenced by both the crystal lattice energy of the solid and the solvation energy of the dissolved solute.

Several thermodynamic models can be employed to predict and correlate solubility data. The Apelblat equation, for instance, is a semi-empirical model that is widely used to describe the temperature dependence of solubility.[1] More advanced models, such as the UNIFAC and Hildebrand solubility parameter models, can provide predictions based on the molecular structure of the solute and solvent.[3] In recent years, machine learning approaches combined with thermodynamic cycles have also shown promise in accurately predicting solubility curves for a wide range of organic molecules.[4][5]

Experimental Determination of Solubility

Accurate experimental data is the gold standard for assessing solubility. The following sections detail robust protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with the solvent over an extended period.[6] This measurement is crucial for lead optimization and formulation development.[6]

-

Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. Ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a calibration curve.

-

Data Reporting: The measured concentration is reported as the thermodynamic solubility, typically in units of mg/mL or mol/L, at the specified temperature.

Diagram: Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that can be achieved upon rapid dissolution from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 20 mM.

-

Incubation Mixture: In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent.

-

Precipitation Monitoring: Monitor the solution for the formation of a precipitate over a defined period, often using a plate reader to measure light scattering or turbidity.

-

Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Expected Solubility Profile and Solvent Selection

Based on the physicochemical properties of this compound, a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitrogen atoms and ester group of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; the polar solute has weak interactions with nonpolar solvents. |

For purification by recrystallization, an ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] A solvent screening process is typically the first step in developing a recrystallization protocol.[7] Common solvent systems for the recrystallization of nitrogen-containing heterocycles include ethanol, or mixtures such as hexane/ethyl acetate or hexane/acetone.[8]

Diagram: Factors Influencing Solubility

Caption: Key factors governing the solubility of a compound.

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Solubility and stability testing of novel pyrimidine deriv

- methyl 4-methylpyrimidine-2-carboxyl

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. This compound | CAS#:317334-58-0 | Chemsrc [chemsrc.com]

- 3. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mt.com [mt.com]

- 8. Reagents & Solvents [chem.rochester.edu]

The Advent and Evolution of Pyrimidine-2-Carboxylate Synthesis: A Technical Guide for the Modern Chemist

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents and biologically active molecules. Among its many derivatives, the pyrimidine-2-carboxylate moiety stands out as a critical synthon, offering a versatile handle for molecular elaboration in drug discovery. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to pyrimidine-2-carboxylates. We will traverse the timeline from foundational cyclization strategies to modern catalytic methodologies, elucidating the causal chemical principles that have driven this synthetic evolution. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also field-proven insights and detailed experimental protocols for the synthesis of this pivotal chemical entity.

Introduction: The Significance of the Pyrimidine-2-Carboxylate Core

The pyrimidine nucleus is a fundamental component of life itself, most famously as the basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] Beyond this biological role, synthetic pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The introduction of a carboxylate group at the C2 position of the pyrimidine ring provides a key point for diversification, enabling the construction of amides, esters, and other functional groups essential for tuning a molecule's pharmacokinetic and pharmacodynamic profile. This makes the efficient and versatile synthesis of pyrimidine-2-carboxylates a topic of paramount importance in modern drug development.[4]

This guide will dissect the major strategies developed over more than a century to construct this valuable scaffold, providing a logical narrative of the field's progression.

Historical Perspective: From Classical Ring Formations to Functional Group Interconversions

The story of pyrimidine-2-carboxylate synthesis is interwoven with the broader history of pyrimidine chemistry. While early methods focused on the de novo construction of the pyrimidine ring, later innovations introduced more nuanced strategies involving the functionalization of a pre-formed pyrimidine core.

Foundational Discoveries in Pyrimidine Synthesis

The systematic investigation of pyrimidines began in the late 19th century. In 1884, Adolf Pinner reported the condensation of amidines with β-dicarbonyl compounds, a reaction that would become a cornerstone of pyrimidine synthesis and now bears his name.[5] Pinner first proposed the name "pyrimidin" in 1885.[5] A few years later, in 1891, Pietro Biginelli developed the now-famous three-component reaction between an aldehyde, a β-ketoester, and urea. While these classical methods were not initially directed at the synthesis of 2-carboxylate derivatives, they laid the essential groundwork for heterocyclic chemistry and provided the fundamental principles of pyrimidine ring closure. The parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman in 1900 by the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[5][6]

The Emergence of Indirect Routes: The Nitrile Handle

Directly installing a carboxylate group during the initial cyclization proved challenging in the early days of pyrimidine synthesis. Consequently, chemists developed indirect methods, with the hydrolysis of a 2-cyanopyrimidine precursor becoming a prevalent and reliable strategy. This two-step approach hinges on the successful synthesis of the 2-cyanopyrimidine intermediate, which can then be subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.

The synthesis of 2-cyanopyrimidines can be achieved through various methods, including the nucleophilic substitution of a suitable leaving group (e.g., a halide or a sulfinate group) at the C2 position with a cyanide salt.[7] This approach offers a robust pathway to the pyrimidine-2-carboxylate scaffold.

Key Synthetic Methodologies and Their Mechanistic Underpinnings

The synthesis of pyrimidine-2-carboxylates has evolved from multi-step sequences to more direct and efficient one-pot procedures and catalytic reactions. This section details the most significant of these methodologies, providing both the "how" and the "why" behind each approach.

Synthesis via Hydrolysis of 2-Cyanopyrimidines

This classical and still widely used method involves two discrete stages: the synthesis of a 2-cyanopyrimidine intermediate and its subsequent hydrolysis.

Stage 1: Synthesis of 2-Cyanopyrimidine

A common route to 2-cyanopyrimidines is the Sandmeyer-type reaction, where a 2-aminopyrimidine is converted to a diazonium salt, which is then displaced by a cyanide.[7][8] The diazotization is typically performed in situ using sodium nitrite in a strong acid, followed by the addition of a copper(I) cyanide salt.[1][9]

Causality of Experimental Choices: The use of nitrous acid (from NaNO₂ and strong acid) is crucial for the formation of the diazonium salt from the primary amino group.[10] Copper(I) cyanide serves as both the source of the cyanide nucleophile and a catalyst in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1][7]

Stage 2: Hydrolysis to Pyrimidine-2-carboxylic Acid

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often using a strong base like potassium hydroxide in water, is a common and effective method.[11]

Causality of Experimental Choices: Strong bases like KOH facilitate the nucleophilic attack of hydroxide ions on the electrophilic carbon of the nitrile group. The reaction proceeds through a carboxamide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[11][12]

-

Dissolution: Dissolve 2-cyanopyrimidine (1.0 eq) in water.

-

Addition of Base: Add potassium hydroxide (2.0 eq) to the solution with stirring.

-

Reflux: Heat the reaction mixture to reflux for 3-8 hours, monitoring the reaction progress by TLC.[11]

-

Work-up: Cool the reaction mixture to room temperature.

-

Neutralization: Carefully neutralize the solution with a 2N HCl solution to precipitate the product.

-

Isolation: Collect the solid product by filtration and dry under vacuum. The crude product can often be used without further purification or can be recrystallized if necessary.[11]

Modern Cyclization Strategies: The Zhichkin-Fairfax Synthesis

A significant advancement in the direct synthesis of pyrimidine carboxylates was reported by Zhichkin, Fairfax, and Eisenbeis in 2002.[13] This method provides a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, a class of compounds that were previously challenging to access directly.[13]

The key to this approach is the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which acts as a versatile three-carbon building block. This stable reagent readily condenses with a variety of amidinium salts to afford the corresponding pyrimidine derivatives in good to excellent yields.[13]

Caption: Workflow for the Zhichkin-Fairfax synthesis of pyrimidine-5-carboxylates.

Causality of Experimental Choices: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is a pre-activated and functionalized C3 synthon. The dimethoxy acetal serves as a protected aldehyde, which, upon cyclization and elimination of methanol, forms the pyrimidine ring. The reaction is driven by the formation of the stable aromatic pyrimidine core. The use of amidinium salts allows for the direct and versatile introduction of various substituents at the C2 position.[13]

-

Reaction Setup: To a solution of the desired amidinium salt (1.0 eq) in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.15 eq).[14]

-

Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.[14]

-

Quenching: After cooling to room temperature, add water to the reaction mixture, which typically results in the precipitation of the product.[14]

-

Isolation: Collect the solid by filtration, wash with water, and dry under vacuum to yield the 2-substituted pyrimidine-5-carboxylic ester.[14]

| R-group in Amidinium Salt | Product | Yield (%) |

| H | Methyl pyrimidine-5-carboxylate | 75 |

| Methyl | Methyl 2-methylpyrimidine-5-carboxylate | 85 |

| Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 92 |

| 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 88 |

| Data adapted from Zhichkin, P. et al., Synthesis, 2002.[13] |

Transition Metal-Catalyzed Carboxylation

The advent of transition metal catalysis has opened new avenues for the synthesis of carboxylic acids, including pyrimidine-2-carboxylates. These methods often involve the direct carboxylation of a C-H or C-Halogen bond using carbon dioxide (CO₂) as a C1 source, which is an attractive approach from a green chemistry perspective.[15][16][17][18]

While the direct C-H carboxylation of pyrimidines at the C2 position is still an area of active research, the catalytic carboxylation of 2-halopyrimidines has shown promise. These reactions typically employ a palladium or nickel catalyst in the presence of a reducing agent.[17]

Caption: Simplified mechanism of Pd-catalyzed carboxylation of a 2-halopyrimidine.

Causality of Experimental Choices: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) is essential for the initial oxidative addition into the carbon-halogen bond, which is the activation step.[17] A reducing agent is often required to generate the active catalytic species in situ. The insertion of CO₂, a thermodynamically stable molecule, into the metal-carbon bond is a critical step, often requiring specific ligands on the metal center to facilitate this process.[15]

Conclusion and Future Outlook

The synthesis of pyrimidine-2-carboxylates has progressed from classical, often indirect, methods to more sophisticated and direct strategies. The journey began with foundational ring-closing reactions that, while not specific to this class of compounds, provided the chemical grammar for pyrimidine synthesis. The development of functional group interconversion strategies, particularly the hydrolysis of 2-cyanopyrimidines, offered a reliable, albeit multi-step, pathway.

The modern era, exemplified by the Zhichkin-Fairfax synthesis, has embraced the design of highly functionalized building blocks for direct and efficient cyclization. Looking forward, the field is increasingly moving towards catalytic methods, including the direct functionalization of C-H bonds and the utilization of CO₂ as a sustainable C1 source. These cutting-edge approaches promise to further streamline the synthesis of pyrimidine-2-carboxylates, providing medicinal chemists with ever more powerful tools to construct the next generation of therapeutic agents. The continued evolution of these synthetic methodologies will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

-

Johnson, T. B. (1918). The Development of Pyrimidine Chemistry–Medal Address. Industrial & Engineering Chemistry, 10(4), 306–312. [Link]

-

Wikipedia. (n.d.). Biginelli reaction. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Bentham Science Publishers. (n.d.). Pyrimidines as Anti-Infective Agents. [Link]

-

Nerkar, A. U. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pinner synthesis. [Link]

-

Zhang, J., et al. (2019). The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate. [Link]

-

Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

-

Kaur, H., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

DR. Raghu Prasad. (2023). Pinner Pyrimidine Synthesis. YouTube. [Link]

- Google Patents. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

MDPI. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the catalytic carboxylation with CO2. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[19]. [Link]

-

ResearchGate. (n.d.). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. [Link]

-

PubMed. (2019). Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermediates. [Link]

-